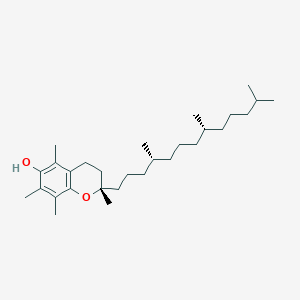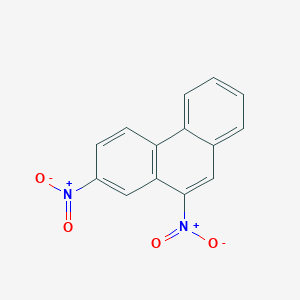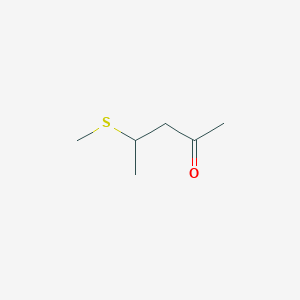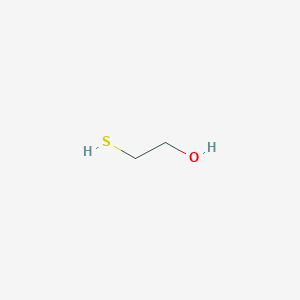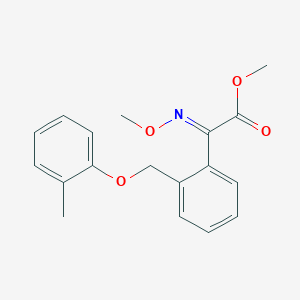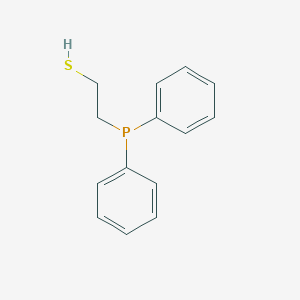
2-Diphenylphosphanylethanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diphenylphosphanylethanethiol is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a thiol-phosphine ligand that has been used in various catalytic reactions, and its unique properties have led to its use in a range of applications, from organic synthesis to materials science.
Applications De Recherche Scientifique
Green Synthesis Methods
2-Diphenylphosphanylethanethiol is involved in innovative green chemistry methods, such as the air-induced double addition of diphenyl phosphine oxide to various alkynes. This reaction, which proceeds efficiently under metal- and solvent-free conditions, highlights a clean and practical method for synthesizing valuable 1,2-bisphosphorylethanes, demonstrating the compound's utility in environmentally friendly synthetic pathways (Guo et al., 2017).
Catalysis and Chemical Transformations
The compound plays a critical role in catalysis and chemical transformations, as evidenced by its reaction with RB(C6F5)2 reagents. This process showcases a series of synergistic frustrated Lewis pair addition reactions, leading to complex phosphonium units and highlighting the compound's versatility in creating structurally intricate molecules with potential applications in materials science and catalysis (Yu et al., 2013).
Materials Science and Polymer Research
In materials science, this compound contributes to the development of new materials with enhanced properties. For instance, it is used in the synthesis of soluble polyurethanes based on specific bis(nitrilomethylylidene)diphenol frameworks. These novel polyurethanes are characterized for their potential applications in acoustic properties and demonstrate the importance of this compound in advancing materials with desirable physical characteristics (Raghu et al., 2007).
Synthetic Methodology Development
The compound's utility extends to the synthesis and characterization of complex molecules, such as in the creation of mixed-ligand oxorhenium(V) complexes. These studies not only showcase its application in constructing novel chemical entities but also provide insight into the structural and electronic properties of the resulting complexes, contributing to our understanding of coordination chemistry and its potential applications in catalysis and material science (Correia et al., 2001).
Flame Retardant Material Development
This compound's relevance is further underscored in the development of flame-retardant materials. Its incorporation into bio-based epoxy resins illustrates its potential in enhancing the fire resistance of materials, addressing critical safety and environmental concerns associated with flame retardants. This application demonstrates the compound's role in creating safer and more sustainable materials for various industries (Zhiyuan et al., 2020).
Safety and Hazards
According to the Safety Data Sheets, if inhaled, the victim should be moved into fresh air. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water .
Propriétés
IUPAC Name |
2-diphenylphosphanylethanethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15PS/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPUGZSLVKFBGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCS)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333324 |
Source


|
| Record name | 2-(Diphenylphosphanyl)ethane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3190-79-2 |
Source


|
| Record name | 2-(Diphenylphosphanyl)ethane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

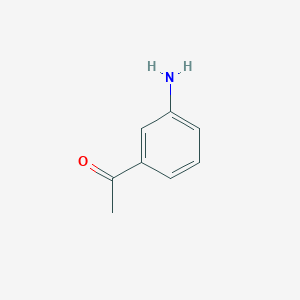
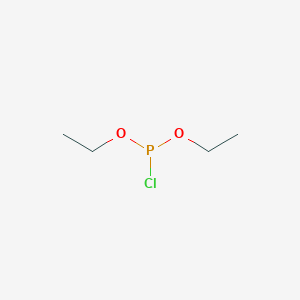
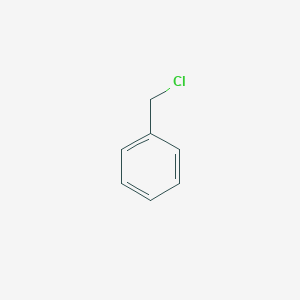
![(2R)-2,5,7,8-tetramethyl-2-[(4R,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B120562.png)
![N,5-dimethyl-2-[4-methyl-2-[4-methyl-2-[4-methyl-2-[(E)-2-phenylethenyl]-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-1,3-oxazole-4-carboxamide](/img/structure/B120564.png)
![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione](/img/structure/B120568.png)


